(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of bromine, iodine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 2-bromo-5-nitrophenyl furan and 4-iodophenyl thiazolidinone. The key steps in the synthesis may include:
Formation of the furan ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the bromine and nitro groups: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with an α-halo ketone.
Coupling reactions: The final step involves coupling the furan and thiazolidinone derivatives under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The bromine and iodine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one depends on its application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(2-Bromo-5-methylphenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H10BrIN2O4S2 |
---|---|
Molecular Weight |
613.2 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene]-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H10BrIN2O4S2/c21-16-7-5-13(24(26)27)9-15(16)17-8-6-14(28-17)10-18-19(25)23(20(29)30-18)12-3-1-11(22)2-4-12/h1-10H/b18-10- |
InChI Key |
JRJFIUSFALNKCM-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)/SC2=S)I |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)SC2=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.